2-(4-ethylpiperazin-1-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylpiperazin-1-yl)-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-N-phenylacetamide typically involves the reaction of 4-ethylpiperazine with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be optimized using techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-ethylpiperazin-1-yl)-phenylamine: A related compound with similar structural features but different functional groups.
2-(4-ethylpiperazin-1-yl)-ethylamine: Another piperazine derivative with an ethyl group attached to the piperazine ring.
Uniqueness
2-(4-ethylpiperazin-1-yl)-N-phenylacetamide is unique due to the presence of both the ethylpiperazine and phenylacetamide moieties, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
5495-81-8 |
---|---|
Molecular Formula |
C14H21N3O |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C14H21N3O/c1-2-16-8-10-17(11-9-16)12-14(18)15-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,15,18) |
InChI Key |
MLPIJNWZDVDTJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.